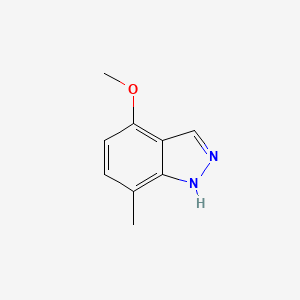

4-methoxy-7-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWDWULAGTVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306141 | |

| Record name | 4-Methoxy-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-64-2 | |

| Record name | 4-Methoxy-7-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methoxy-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents. This guide provides a detailed technical overview of a specific, yet increasingly important derivative: 4-methoxy-7-methyl-1H-indazole. As a Senior Application Scientist, the following sections are designed to deliver not just data, but a cohesive understanding of the compound's chemical personality, grounded in established scientific principles and practical insights for its application in research and development.

Molecular Overview and Physicochemical Properties

This compound, identified by the CAS number 1082041-64-2, is a bicyclic aromatic heterocycle. Its structure features a pyrazole ring fused to a benzene ring, with a methoxy group at the 4-position and a methyl group at the 7-position. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1082041-64-2 | BLD Pharm[1], Chemsigma[2] |

| Molecular Formula | C9H10N2O | (Calculated) |

| Molecular Weight | 162.19 g/mol | (Calculated) |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis Methodologies

The synthesis of substituted indazoles can be achieved through various strategies. While a specific, detailed experimental protocol for this compound is not explicitly documented in readily accessible literature, plausible synthetic routes can be extrapolated from established methods for analogous compounds. A common and effective approach involves the cyclization of appropriately substituted hydrazones.

Proposed Synthetic Pathway:

A potential synthetic route could start from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and subsequent cyclization. A more direct and modern approach could involve a palladium-catalyzed cross-coupling reaction.

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol based on common indazole syntheses and should be optimized for this specific target.

-

Step 1: Diazotization of 2-Methyl-5-methoxyaniline. To a cooled (0-5 °C) solution of 2-methyl-5-methoxyaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Step 2: Reduction to the Hydrazine. The freshly prepared diazonium salt solution is then slowly added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting mixture is stirred until the reduction to the corresponding hydrazine is complete.

-

Step 3: Cyclization to the Indazole. The hydrazine intermediate is then subjected to cyclization conditions, which can vary. This may involve heating the reaction mixture, sometimes in the presence of a mild acid or base, to promote the intramolecular ring closure to form the this compound.

-

Step 4: Purification. The crude product is then purified using standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Causality in Experimental Choices: The choice of a diazotization-reduction-cyclization sequence is a classic and reliable method for constructing the indazole ring system from an aniline precursor. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The final cyclization step is often the most variable and may require empirical optimization of reaction conditions (temperature, solvent, catalyst) to achieve a good yield.

Spectroscopic Characterization

Detailed and verified spectroscopic data for this compound is not widely published. However, based on the known spectra of related indazole derivatives, the following characteristic signals can be predicted. Researchers should confirm these with their own experimental data.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | N-H |

| ~7.0 - 7.5 | m | 2H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

Aromatic Carbons: Signals expected in the range of 100-150 ppm.

-

Methoxy Carbon (OCH₃): A signal is anticipated around 55-60 ppm.

-

Methyl Carbon (Ar-CH₃): A signal is expected in the upfield region, typically around 15-25 ppm.

Predicted IR Spectral Data:

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.

-

C-H Aromatic Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions are expected just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (methoxy): A strong absorption band is expected around 1250 cm⁻¹.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak at m/z = 162.08 should be observed, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for indazoles may include the loss of N₂, HCN, and fragments from the methoxy and methyl groups.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the electron-donating methoxy and methyl groups and the inherent aromaticity of the indazole ring system.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is activated towards electrophilic substitution by the methoxy and methyl groups. The positions of substitution will be directed by these activating groups.

-

N-Alkylation and N-Acylation: The nitrogen atom of the pyrazole ring is nucleophilic and can readily undergo reactions such as alkylation and acylation.

-

Metal-Catalyzed Cross-Coupling Reactions: The N-H bond and any potential halogenated derivatives of the indazole can participate in various palladium- or copper-catalyzed cross-coupling reactions to introduce further functional groups.

Significance in Drug Discovery:

The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The specific substitutions of a methoxy and a methyl group on the 4- and 7-positions can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. These modifications can influence factors such as metabolic stability, receptor binding affinity, and selectivity.

Caption: Logical relationship of chemical properties to drug discovery potential.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling substituted indazoles and other heterocyclic aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For related compounds, such as 4-methoxy-1-methyl-1H-indazole, potential hazards include respiratory irritation.[3] It is prudent to assume similar hazards for the title compound until specific toxicological data becomes available.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While a comprehensive public database of its experimental properties is still developing, this guide provides a foundational understanding of its structure, potential synthesis, predicted spectroscopic characteristics, and likely reactivity. The insights provided herein are intended to empower researchers to confidently incorporate this molecule into their discovery and development workflows, with a clear understanding of its chemical nature and potential applications.

References

As specific literature for this compound is limited, this reference list includes sources for related compounds and general methodologies.

-

MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015, November 30). Retrieved from [Link]

-

Chemsigma. (n.d.). 4-Methoxy-7-methyl(1H)indazole. Retrieved from [Link]

Sources

Whitepaper: A Comprehensive Technical Guide to the Structure Elucidation of 4-methoxy-7-methyl-1H-indazole

Audience: This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract: This technical whitepaper provides an in-depth, systematic approach to the structural elucidation of 4-methoxy-7-methyl-1H-indazole. The methodologies detailed herein are designed to ensure scientific integrity and provide a robust framework for the unambiguous characterization of novel heterocyclic compounds. This document moves beyond procedural descriptions to offer insights into the strategic selection of analytical techniques, the interpretation of spectral data, and the corroborative logic essential for definitive structural assignment. By integrating data from high-resolution mass spectrometry (HRMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, this guide serves as a practical resource for scientists engaged in the discovery and characterization of new chemical entities.

Part 1: Foundational Strategy and Initial Characterization

The elucidation of a novel molecular structure is a deductive process, beginning with broad characterizations and progressively refining the structural hypothesis with increasingly specific data. For a newly synthesized compound such as this compound, the initial steps are crucial for verifying the foundational aspects of the molecule – its elemental composition and molecular weight.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for structure determination is inherently risky, as each technique provides only a partial view of the molecular architecture. A truly robust elucidation strategy integrates data from multiple, complementary techniques. This multi-modal approach allows for cross-validation of findings and the construction of a comprehensive and accurate structural model.

The logical workflow for the structure elucidation of this compound is a sequential process where the results of one analysis inform the next, creating a self-validating system.

Figure 2: The integration of 2D NMR data for structure assembly.

Protocol: 2D NMR Spectroscopy

-

Sample Preparation: A sufficiently concentrated NMR sample is required for these less sensitive experiments.

-

Instrumentation: A high-field NMR spectrometer is essential for resolving cross-peaks.

-

Data Acquisition: Standard COSY, HSQC, and HMBC pulse sequences are utilized.

-

Data Analysis: The cross-peaks in each spectrum are analyzed to build up a complete picture of the molecular connectivity, confirming the proposed structure of this compound.

Trustworthiness: The corroborative nature of these experiments provides a high level of confidence. The connectivity information derived from HMBC and COSY must be consistent with the direct correlations observed in the HSQC spectrum. Any contradictions would indicate an incorrect structural assignment.

Part 3: Absolute Confirmation via X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides a very strong case for a particular structure, single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. [1] Expertise & Experience: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. [1]This pattern is then used to generate an electron density map, which reveals the precise positions of all atoms in the crystal lattice. This not only confirms the atomic connectivity but also provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). [2][3][4][5]The goal is to obtain a single, high-quality crystal larger than 0.1 mm in all dimensions. [1]2. Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions to achieve the best fit with the experimental data.

Trustworthiness: The quality of a crystal structure is assessed by the R-factor, which measures the agreement between the observed and calculated diffraction data. A low R-factor (typically below 5%) indicates a reliable and trustworthy structure.

Conclusion

The structural elucidation of this compound exemplifies a systematic and rigorous scientific process. By employing a multi-faceted analytical approach that begins with the foundational confirmation of the molecular formula by HRMS, progresses through the detailed mapping of atomic connectivity with a suite of NMR experiments, and culminates in the definitive three-dimensional structure determination by X-ray crystallography, an unambiguous and validated structural assignment can be achieved. This comprehensive guide provides a robust framework for researchers, ensuring both the accuracy and integrity of their findings in the pursuit of novel chemical entities.

References

- Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.

-

Novatia, LLC. Small Molecule MS. Retrieved from [Link]

- Benchchem. (2025).

- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

- Michigan State University, Department of Chemistry.

- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)

- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.

-

Wikipedia. X-ray crystallography. Retrieved from [Link]

- Springer Nature. (2024).

- The Royal Society of Chemistry.

- University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Wiley-VCH. (2007).

- The Royal Society of Chemistry. 4.

- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)

-

Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

- ResearchGate. (2009). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.

- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

Sources

4-methoxy-7-methyl-1H-indazole CAS number 1082041-64-2

An In-Depth Technical Guide to 4-methoxy-7-methyl-1H-indazole: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 1H-indazole core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and active research programs.[1][2][3][4][5] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2][6][7] This guide provides a detailed technical overview of this compound (CAS: 1082041-64-2), a specific derivative of this important heterocyclic family. While detailed experimental data for this exact molecule is sparse in public literature, this document leverages extensive data on analogous structures to provide a comprehensive resource for researchers. We will explore its physicochemical properties, propose a robust synthetic pathway, and contextualize its potential biological significance within the broader landscape of indazole-based drug development.

The Indazole Nucleus: A Foundation for Therapeutic Innovation

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant isomer.[3][5] The indazole moiety is a versatile pharmacophore found in several FDA-approved drugs, including:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma.[3]

-

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFR).[7]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment.[3]

The success of these drugs stems from the indazole core's ability to mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5] The specific substitution pattern on the indazole ring, such as the 4-methoxy and 7-methyl groups in our topic compound, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Physicochemical and Spectroscopic Profile

| Property | Value (Predicted/Typical) | Source/Rationale |

| CAS Number | 1082041-64-2 | Public Record |

| Molecular Formula | C₉H₁₀N₂O | Calculated from Structure |

| Molecular Weight | 162.19 g/mol | Calculated from Structure |

| Appearance | White to off-white solid | Typical for indazole derivatives[8][10] |

| LogP | ~1.8 - 2.5 | Estimated based on analogs |

| Topological Polar Surface Area (TPSA) | 37.91 Ų | Based on 4-methoxy-1H-indazole[9] |

| H-Bond Donors | 1 (N-H) | Structural Analysis |

| H-Bond Acceptors | 2 (N, O) | Structural Analysis |

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the N-H proton (which may be broad), a singlet for the methoxy group (~3.9-4.0 ppm), and a singlet for the methyl group (~2.5 ppm).

-

¹³C NMR: The carbon NMR would display nine unique signals, including characteristic peaks for the methoxy carbon (~55 ppm), the methyl carbon (~15-20 ppm), and the aromatic carbons, with the carbon attached to the methoxy group appearing significantly downfield.

-

Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would correspond to the molecular weight [M+H]⁺ at approximately 163.19 m/z.

Synthesis of the 1H-Indazole Scaffold

The construction of the 1H-indazole core is a well-established field in organic chemistry, with numerous methodologies developed to accommodate a wide range of functional groups.[4][11] A common and effective strategy involves the reductive cyclization of ortho-nitro-ketoximes or related precursors.[12]

Below is a generalized workflow for synthesizing substituted 1H-indazoles, which forms the basis for the proposed synthesis of our target molecule.

Caption: Generalized workflow for 1H-indazole synthesis.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is based on established chemical transformations for analogous structures.[4][12] Researchers should perform appropriate safety assessments before undertaking any experimental work.

Step 1: Nitration of 2-methoxy-5-methylaniline

-

To a cooled (0 °C) solution of 2-methoxy-5-methylaniline in concentrated sulfuric acid, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-methoxy-5-methyl-4-nitroaniline.

Step 2: Sandmeyer Reaction to Install a Cyano Group

-

Dissolve the 2-methoxy-5-methyl-4-nitroaniline in a mixture of water and hydrochloric acid and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the diazonium salt solution to the cyanide solution at room temperature and then heat to 50-60 °C for 1 hour.

-

Extract the product, 2-methoxy-5-methyl-4-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

Step 3: Reductive Cyclization to form the Indazole Ring

-

Dissolve the 2-methoxy-5-methyl-4-nitrobenzonitrile in ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) or perform catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst).

-

If using SnCl₂, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Biological Significance and Therapeutic Potential

The true value of the indazole scaffold lies in its biological activity.[13][14][15] Derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][2][7]

Mechanism of Action: Kinase Inhibition

Kinases function by transferring a phosphate group from ATP to a substrate protein. Many indazole-based inhibitors are designed to be ATP-competitive, binding to the same active site on the kinase that ATP would normally occupy. The N1 and N2 atoms of the indazole ring are critical for this activity, as they form hydrogen bonds with the "hinge region" of the kinase active site, effectively blocking ATP binding and shutting down the enzyme's function.

The methoxy and methyl substituents on this compound likely play key roles in modulating this interaction:

-

4-Methoxy Group: Can form additional hydrogen bonds or hydrophobic interactions within the active site, potentially increasing binding affinity and selectivity.

-

7-Methyl Group: Can provide a steric anchor, orienting the molecule correctly within the binding pocket and improving potency.

Caption: Indazole derivatives as competitive kinase inhibitors.

Potential Therapeutic Targets

Based on extensive structure-activity relationship (SAR) studies of similar indazole analogs, this compound could be a promising scaffold for targeting several important kinase families:[1][7][16]

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivation of FGFRs is implicated in various cancers. Indazole derivatives have been successfully designed as potent FGFR1 inhibitors.[1][3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis (the formation of new blood vessels), VEGFRs are a major target in oncology.[1]

-

Aurora Kinases: These are essential for cell division, and their inhibition is a validated strategy for cancer therapy.[6]

Conclusion and Future Outlook

This compound is a promising, yet underexplored, member of the pharmacologically vital indazole family. While this guide has provided a robust framework based on established chemical principles and data from analogous compounds, further experimental validation is necessary. Future research should focus on executing the proposed synthesis, fully characterizing the compound using modern spectroscopic techniques, and screening it against a panel of clinically relevant protein kinases. Such studies will be crucial in determining if this compound or its derivatives can be developed into the next generation of targeted therapies for cancer and other debilitating diseases.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016-11-29). PubMed.

- Indazole derivatives as inhibitors of FGFR1. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- Synthesis of 1H-Indazoles via Silver(I)

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- Wiley-VCH 2007 - Supporting Inform

- 4-Methoxy-1H-indole | C9H9NO | CID 138363. (n.d.). PubChem.

- Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- 4-Methoxy-1H-indazole. (n.d.). ChemScene.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega. (2021-02-23).

- 1082041-64-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- 149071-06-7|4-Methoxy-3-methyl-1H-indazole|BLD Pharm. (n.d.). BLD Pharm.

- Indazole From Natural Resources And Biological Activity. (n.d.).

- Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. (n.d.).

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 7-METHOXY-1H-INDAZOLE. (n.d.). CymitQuimica.

- Unlocking Innovation: The Role of 5-Methoxy-1H-indazole in Drug Discovery. (n.d.).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022-04-11).

- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (2025-08-05).

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- 7-Methoxy-1H-indazole | 133841-05-1. (n.d.). J&K Scientific LLC.

- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.).

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mass Spectrometric Characterization of 4-Methoxy-7-methyl-1H-indazole: A Technical Guide

Introduction

Indazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure, composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules. The precise substitution pattern on the indazole core is critical for biological activity, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities.

This technical guide provides an in-depth analysis of the characterization of 4-methoxy-7-methyl-1H-indazole (CAS No. 1082041-64-2) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely published, this document combines predictive analysis based on established principles of spectroscopy with field-proven protocols for data acquisition. The insights herein are designed to equip researchers with the tools to identify, verify, and understand the structural nuances of this and related molecules.

Molecular Structure and Isomerism

The structure of this compound features a methoxy group at position 4 and a methyl group at position 7. A critical feature of N-unsubstituted indazoles is the potential for annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2. For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and thus the predominant form in solution. This guide will focus on the characterization of the 1H-tautomer.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone for structural elucidation, providing detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions are based on the analysis of substituent effects and comparison with structurally similar indazole derivatives.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment | Rationale for Prediction |

| ~10.5 - 11.5 | br s | - | 1H | NH -1 | The N-H proton of indazoles is typically broad and significantly downfield.[2] |

| ~8.0 - 8.1 | s | - | 1H | H -3 | The H-3 proton is adjacent to two nitrogen atoms and typically appears as a downfield singlet.[1] |

| ~6.9 - 7.1 | d | ~8.0 - 9.0 | 1H | H -5 or H -6 | Aromatic proton part of an AB doublet system. |

| ~6.7 - 6.8 | d | ~8.0 - 9.0 | 1H | H -6 or H -5 | Aromatic proton part of an AB doublet system, likely upfield due to ortho/para electron-donating groups. |

| ~3.9 - 4.0 | s | - | 3H | -OCH ₃ | Methoxy protons typically appear as a sharp singlet in this region.[3] |

| ~2.5 - 2.6 | s | - | 3H | Ar-CH ₃ | Aromatic methyl protons appear as a singlet in this characteristic range. |

Interpretation of the Predicted Spectrum

-

Aromatic Region (6.5-8.5 ppm): The benzene portion of the indazole core gives rise to signals in this region. The H-3 proton is expected to be the most deshielded aromatic proton (excluding the NH) due to its position on the electron-deficient pyrazole ring. The H-5 and H-6 protons are expected to form an AB doublet system due to their ortho coupling. The electron-donating methoxy group at C4 and methyl group at C7 will shield the aromatic ring, shifting H-5 and H-6 upfield compared to unsubstituted indazole.

-

Aliphatic Region (2.0-4.0 ppm): This region contains the signals for the methyl and methoxy substituents. Both are expected to be sharp singlets as there are no adjacent protons to couple with. The methoxy protons (-OCH₃) are deshielded by the attached oxygen atom, causing them to appear further downfield than the aromatic methyl protons (-CH₃).

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a minimum field strength of 400 MHz.

-

Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Optimize the field homogeneity (shimming) on the sample.

-

Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Typically, spectra are acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on incremental rules and data from substituted indazoles.

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale for Prediction |

| ~150 - 155 | C -4 | Aromatic carbon attached to the electron-donating methoxy group, expected to be significantly downfield. |

| ~140 - 142 | C -7a | Quaternary carbon at the ring junction, typically downfield in indazoles. |

| ~133 - 135 | C -3 | Carbon in the pyrazole ring, deshielded by adjacent nitrogens. |

| ~125 - 130 | C -3a | Quaternary carbon at the ring junction. |

| ~120 - 125 | C -7 | Aromatic carbon bearing the methyl group. |

| ~115 - 120 | C -6 | Aromatic CH carbon. |

| ~100 - 105 | C -5 | Aromatic CH carbon, shielded by the ortho methoxy group. |

| ~55 - 56 | -OC H₃ | Methoxy carbon, highly characteristic chemical shift. |

| ~16 - 18 | Ar-C H₃ | Aromatic methyl carbon. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Reference the spectrum to the deuterated solvent signal (e.g., the central line of the CDCl₃ triplet at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₀N₂O

-

Exact Mass: 162.0793 g/mol

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Proposed Identity | Notes |

| 162 | [M]⁺˙ | Molecular Ion Peak: The parent ion, corresponding to the intact molecule. Its presence confirms the molecular weight. |

| 147 | [M - CH₃]⁺ | Loss of a Methyl Radical: A common fragmentation pathway involving the loss of the methyl group from either the C7 position or the methoxy group. |

| 133 | [M - CHO]⁺ | Loss of a Formyl Radical: Potentially from the methoxy group and the aromatic ring. |

| 119 | [M - CH₃ - CO]⁺ | Loss of Carbon Monoxide: Subsequent fragmentation after the initial loss of a methyl group. |

Interpretation of the Predicted Spectrum

Upon electron ionization, this compound is expected to form a stable molecular ion ([M]⁺˙) at m/z = 162. The stability of the aromatic system should make this peak relatively intense. The most likely initial fragmentation event is the loss of a methyl radical (•CH₃), a low-energy pathway, to form a cation at m/z = 147. Further fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from heterocyclic aromatic systems.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample must be free of non-volatile materials and salts.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or HP-5ms column). Set an appropriate temperature program, for example, starting at 50°C and ramping to 280°C at 10°C/min. The injector temperature should be set to ~250-300°C.

-

Mass Spectrometer (MS): The MS is typically operated in Electron Ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 40 to 400.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the compound from any impurities, and it will then enter the MS source to be ionized and fragmented.

-

The mass spectrum corresponding to the GC peak of the compound of interest is recorded and analyzed.

-

Experimental and Analytical Workflows

Visualizing the workflow from sample to data is crucial for understanding the experimental process.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. While direct experimental data is not prevalent, the predictive analysis presented in this guide, grounded in the established principles of spectroscopy and data from analogous structures, provides a robust framework for researchers. By following the detailed protocols provided, scientists can confidently acquire and interpret the necessary data to verify the structure and purity of this and other novel indazole derivatives, ensuring the integrity of their research and development efforts.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Barata-Vallejo, S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(12), 14338-14356. Available at: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -d] Imidazole. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Escola Superior de Agricultura de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

Various Authors. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 4-methoxy-1h-indazole-7-carboxylate (C10H10N2O3). Retrieved from [Link]

-

MDPI. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Molecules, 24(10), 1989. Available at: [Link]

-

PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12). Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

The Architectural Nuances of 4-methoxy-7-methyl-1H-indazole Analogs: A Crystallographic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability to decorate its bicyclic framework, has propelled its exploration in drug discovery programs targeting a wide range of diseases.[2][3] This technical guide delves into the synthesis and, most critically, the detailed crystal structure analysis of 4-methoxy-7-methyl-1H-indazole and its analogs. Understanding the three-dimensional architecture of these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[4][5]

The strategic placement of substituents, such as methoxy and methyl groups, can profoundly influence the physicochemical properties and biological activity of the indazole core. The methoxy group, a common functionality in many approved drugs, can act as a hydrogen bond acceptor, modulate lipophilicity, and influence metabolic stability.[6] Similarly, the methyl group can provide steric bulk, enhance binding through hydrophobic interactions, and block metabolic sites. This guide will provide a comprehensive examination of how these substituents direct the solid-state packing of these molecules, offering insights that are crucial for crystal engineering and formulation development.

Synthesis of Substituted 1H-Indazoles: A Methodological Approach

The construction of the 1H-indazole core can be achieved through various synthetic strategies. A prevalent and effective method involves the intramolecular oxidative C-H amination of arylhydrazones.[7] This approach offers a direct route to the indazole ring system from readily accessible starting materials.

Experimental Protocol: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Amination

This protocol is a general procedure that can be adapted for the synthesis of this compound analogs.[7]

Materials:

-

Appropriately substituted arylhydrazone (0.3 mmol)

-

Silver triflimide (AgNTf2) (0.6 mmol)

-

Copper(II) acetate (Cu(OAc)2) (0.15 mmol)

-

1,2-Dichloroethane (1.0 mL)

-

Screw-capped vial with a Teflon-coated magnetic stir bar

Procedure:

-

To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf2 (0.6 mmol), and Cu(OAc)2 (0.15 mmol).

-

Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.

-

Place the vial in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the metal salts.

-

Wash the Celite® pad with additional 1,2-dichloroethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-indazole derivative.

Causality Behind Experimental Choices:

-

Silver(I) Triflimide (AgNTf2): Acts as the primary oxidant in this reaction, facilitating the intramolecular C-H amination.

-

Copper(II) Acetate (Cu(OAc)2): Serves as a co-catalyst to enhance the efficiency of the cyclization process.

-

1,2-Dichloroethane: A suitable high-boiling solvent that allows the reaction to be conducted at the required temperature for efficient cyclization.

-

80 °C Reaction Temperature: Provides the necessary thermal energy to overcome the activation barrier for the C-H activation and N-N bond formation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] This unique molecular architecture, with its distinct tautomeric forms (1H-indazole and 2H-indazole), provides a versatile template for synthetic modification, leading to a vast and diverse chemical space of substituted derivatives.[2][3] These derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities.[4][5] This in-depth technical guide provides a comprehensive exploration of the significant pharmacological effects of substituted indazoles, with a particular focus on their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By consolidating quantitative data, detailing key experimental methodologies, and visualizing complex biological pathways, this guide aims to empower researchers in the rational design and development of novel indazole-based therapeutic agents.

I. Anti-Cancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as a cornerstone in modern oncology, with several compounds progressing into clinical use, including Pazopanib and Axitinib.[1][6] Their anti-tumor effects are multifaceted, primarily revolving around the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7][8]

A. Mechanism of Action: Kinase Inhibition and Beyond

The primary anti-cancer mechanism of many indazole derivatives is the competitive inhibition of ATP binding to the active site of various protein kinases.[7] This includes key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][7] By blocking these kinases, indazole-based drugs can effectively halt tumor angiogenesis, proliferation, and metastasis.[9]

Beyond kinase inhibition, certain indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[10] For instance, the indazole derivative 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[10]

B. Structure-Activity Relationship (SAR) Insights

The biological activity of substituted indazoles is exquisitely sensitive to the nature and position of substituents on the indazole core. SAR studies have provided invaluable insights for optimizing potency and selectivity.

-

Substitution at N1 and N2: The position of substitution on the pyrazole ring significantly influences activity. For instance, N1-substituted indazoles have shown potent activity as allosteric CCR4 antagonists.[11]

-

Substitution on the Benzene Ring: Modifications on the benzene portion of the indazole scaffold are crucial for tuning activity and selectivity. For example, in a series of (E)-3,5-dimethoxystyryl indazole derivatives, substitutions on the indazole ring at positions 5 and 6 led to varying anti-proliferative activities against different cancer cell lines.[12]

-

Substitution at C3: The C3 position is a key site for modification. Indazole-3-carboxamides have been identified as potent calcium-release activated calcium (CRAC) channel blockers, a target relevant to cancer and inflammatory diseases.[13] The specific regiochemistry of the amide linker at this position is critical for activity.[13]

C. Quantitative Anti-Cancer Data

The anti-proliferative activity of substituted indazoles is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3,5-dimethoxystyryl Indazole Derivatives | A549 (Lung) | 0.8 - 5.2 | [12] |

| HCT116 (Colon) | 1.1 - 8.9 | [12] | |

| MCF-7 (Breast) | 0.5 - 6.4 | [12] | |

| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | [10] |

D. Experimental Protocols

A standard method to assess the cytotoxic effects of indazole derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]

Protocol:

-

Cell Seeding: Seed human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

To determine the inhibitory activity of indazole derivatives against specific protein kinases, various in vitro kinase assay formats can be employed.

Generalized Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

-

Inhibitor Addition: Add the indazole derivative at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined time.

-

Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

E. Visualizing the Mechanism: Kinase Inhibition Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

II. Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted indazoles have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.[14][15]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate multiple targets within the inflammatory cascade.[16]

-

Inhibition of Pro-inflammatory Enzymes: N-substituted indazolones have been shown to inhibit cyclooxygenase (COX) and 5'-lipoxygenase (5-LOX) activities, enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[14]

-

Suppression of Cytokine Release: These compounds can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14]

-

Free Radical Scavenging: Many indazole derivatives possess antioxidant properties and can stabilize free radicals, which are involved in the inflammatory process.[14][16]

B. Quantitative Anti-Inflammatory Data

The anti-inflammatory efficacy of indazole derivatives can be assessed in various in vivo and in vitro models.

| Compound | Model | Key Finding | Reference |

| N-Substituted Indazolones | Carrageenan-induced paw edema (mice) | Potent anti-inflammatory and analgesic agents at 8 mg/kg. | [14] |

| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-induced hind paw edema (rats) | Significant, dose-dependent inhibition of edema. | [16] |

| 5-aminoindazole | In vitro COX-2 inhibition assay | IC50 of 12.32 µM. | [16] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight before the experiment.

-

Drug Administration: Administer the indazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

D. Visualizing the Pathway: Anti-Inflammatory Mechanisms

Caption: Mechanisms of anti-inflammatory action of substituted indazoles.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indazoles have demonstrated promising activity against a range of bacteria and fungi.[18][19]

A. Spectrum of Activity

Indazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[18][19] For example, N-methyl-3-aryl indazoles have exhibited good to moderate in vitro antimicrobial activities against Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium.[19]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of indazole derivatives is influenced by the substituents on the core structure. For instance, in a series of N-methyl-3-aryl indazoles, compounds with specific substitutions showed superior activity against certain bacterial strains.[19] The presence of electron-withdrawing groups can sometimes enhance activity.[20]

C. Quantitative Antimicrobial Data

The antimicrobial activity is often expressed as the Zone of Inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC) in broth dilution methods.

| Compound Series | Microorganism | Zone of Inhibition (cm) | Reference |

| N-methyl-3-aryl indazoles (5i, 5f, 5a) | Xanthomonas campestris | 2.1 - 2.3 | [19] |

| N-methyl-3-aryl indazoles (5j, 5a) | Escherichia coli | 1.5 - 1.6 | [19] |

D. Experimental Protocol: Agar Well Diffusion Method

This method is a common technique for screening the antimicrobial activity of new compounds.

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.

-

Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the indazole derivative solution (at a specific concentration) to the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Parkinson's and Alzheimer's disease present a significant therapeutic challenge. Indazole derivatives have shown promise as neuroprotective agents by targeting various pathways involved in neuronal cell death.[21][22][23]

A. Mechanism of Action: Multi-target Approach

The neuroprotective effects of indazoles are often multifactorial:

-

Inhibition of Monoamine Oxidase (MAO): Certain indazoles can inhibit MAO enzymes, which are involved in the metabolism of neurotransmitters and the generation of oxidative stress.[22][23]

-

Kinase Inhibition: Inhibition of kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) is another key mechanism.[22][23]

-

Antioxidant Effects: Similar to their anti-inflammatory action, the antioxidant properties of indazoles contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration.[24]

B. Preclinical Evidence

A representative indazole derivative, 6-amino-1-methyl-indazole (AMI), has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[21] In vitro, AMI increased the viability of MPP+-treated SH-SY5Y cells and alleviated apoptosis.[21] In an in vivo mouse model, AMI preserved dopaminergic neurons and improved behavioral symptoms.[21]

C. Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

This assay is used to evaluate the protective effects of compounds against a neurotoxin that induces Parkinson's-like pathology in cultured neuronal cells.

Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indazole derivative for a specific duration.

-

Neurotoxin Exposure: Expose the cells to the neurotoxin MPP+ to induce cell death.

-

Cell Viability Assessment: After the incubation period, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the concentration at which the indazole derivative provides significant protection against MPP+-induced cell death.

D. Visualizing the Neuroprotective Workflow

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Perspectives

Substituted indazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their immense therapeutic potential. The continued exploration of the vast chemical space of indazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery and development of novel drugs to address a wide range of unmet medical needs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of indazole-based drug discovery.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

-

2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed.

-

The Anti-Inflammatory Activity of N-substituted Indazolones in Mice. PubMed.

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

-

A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.

-

Indazole Derivatives: Promising Anti-tumor Agents. PubMed.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.

-

Recent Advances in the Development of Indazole‐based Anticancer Agents.

-

A Comparative Analysis of the Neuroprotective Effects of Indazole Derivatives and Other Neuroprotective Agents. Benchchem.

-

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

-

Synthesis and biological activities of a novel series of indazole derivatives.

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed.

-

A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda.

-

3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed.

-

Importance of Indazole against Neurological Disorders. PubMed.

-

Importance of Indazole against Neurological Disorders. Bentham Science Publisher.

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Request PDF.

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF.

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH.

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central.

-

Antimicrobial activity of substituted azoles and their nucleosides. PubMed.

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed.

-

Importance of Indazole against Neurological Disorders. Request PDF.

-

Selected examples of biologically active substituted indazoles. ResearchGate.

-

A Comparative Guide to the Biological Activity of Indazole Isomers. Benchchem.

-

Oxazole substituted indazoles as pi3-kinase inhibitors. Google Patents.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.

-

Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Benchchem.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed.

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.

-

Bioactive indazole compounds in clinical trails. ResearchGate.

-

Indazole-based antiinflammatory and analgesic drugs. ResearchGate.

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

-

Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors.

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotech-asia.org [biotech-asia.org]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 20. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

- 24. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-methoxy-7-methyl-1H-indazole for Advanced Research

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This technical guide is dedicated to the methodical exploration of 4-methoxy-7-methyl-1H-indazole, a specific and intriguing derivative within this class. While this particular molecule is not extensively documented in current literature, its structural motifs suggest significant potential for investigation, particularly in the realm of kinase inhibition and oncology research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a proposed synthetic pathway, detailed characterization protocols, an examination of its potential biological significance, and rigorous safety guidelines. The information herein is synthesized from established principles of organic chemistry and the extensive body of research on analogous substituted indazoles, offering a robust framework for the scientific inquiry into this promising research chemical.

Introduction to the Indazole Scaffold: A Privileged Structure in Drug Discovery

The 1H-indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and has been successfully integrated into numerous FDA-approved therapeutics.[3] Its unique electronic properties and the ability of its nitrogen atoms to participate in crucial hydrogen bonding interactions have made it a favored scaffold in the design of enzyme inhibitors. Notably, indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[2][4] Several successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in oncology drug development.[5] The specific substitutions of a methoxy group at the 4-position and a methyl group at the 7-position of the indazole ring in this compound present a unique combination of electronic and steric properties that warrant dedicated investigation.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information | Basis of Prediction |

| CAS Number | 1082041-64-2 | Publicly available chemical database.[6] |

| Molecular Formula | C₉H₁₀N₂O | Calculated from the chemical structure. |

| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on the general properties of substituted indazoles.[3] |